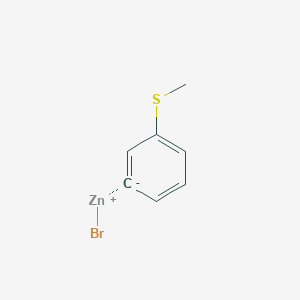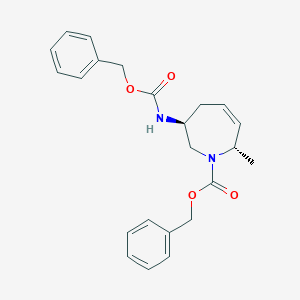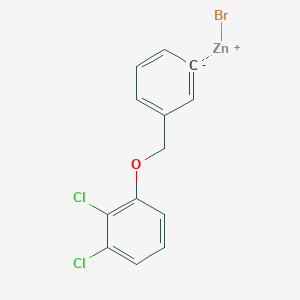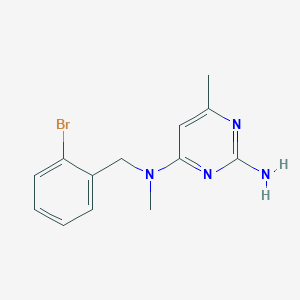
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a bromine atom, and two fluorine atoms attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-4,4-difluorobut-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides or amines, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted ethyl 4,4-difluorobut-2-enoates.
Reduction: Ethyl 4,4-difluorobut-2-en-1-ol.
Oxidation: Ethyl 4,4-difluorobut-2-enoic acid.
Scientific Research Applications
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-bromo-4,4-difluorobut-2-enoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Ethyl 4-chloro-4,4-difluorobut-2-enoate: Substitution of bromine with chlorine can lead to differences in reactivity and physicochemical properties.
Ethyl 4-bromo-4,4-difluorobut-2-enoic acid: The acid form of the compound, which can be used as a precursor in esterification reactions.
Properties
Molecular Formula |
C6H7BrF2O2 |
|---|---|
Molecular Weight |
229.02 g/mol |
IUPAC Name |
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
IMADYRJPXCRICY-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)(F)Br |
Canonical SMILES |
CCOC(=O)C=CC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)




![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)



![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)


